![molecular formula C14H11Cl2NO3 B2988761 Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 400087-50-5](/img/structure/B2988761.png)
Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its physical and chemical properties. Unfortunately, the specific molecular structure of “Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is not available in my current knowledge base .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” are not available in my current knowledge base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” are not available in my current knowledge base .Scientific Research Applications
Chemical Reactions and Synthesis
A study by (Talma et al., 1985) explored the use of chiral bridged macrocyclic 1,4-dihydropyridines, such as the pyridine derivative, for enantioselective reductions in chemical synthesis. This indicates the compound's utility in specific chemical transformations, contributing to the field of synthetic chemistry.
Photoreactions and Material Science
In the study by (Sugiyama et al., 1981), the UV-irradiation of similar pyridine derivatives, including methyl 2-pyridinecarboxylate, demonstrated methylation and methoxylation reactions. These reactions are significant for material science, particularly in developing new materials with specific photoreactive properties.
Pharmacological Properties
(Schwan et al., 1979) synthesized a related compound, Methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, demonstrating its significant antifungal activity. This suggests that similar compounds, including Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, might hold potential pharmacological properties worth exploring.
Structural and Conformational Analysis
Research by (Pandian et al., 2014) on pyridine derivatives, focusing on their crystal structures and conformational studies, contributes to our understanding of such compounds' structural properties. This kind of research aids in the development of new materials and drugs by providing crucial information about molecular geometry and interactions.
Antihypertensive Activity
The study by (Finch et al., 1978) on various 2-pyridinecarboxylic acid derivatives indicates potential antihypertensive properties in these compounds. This reveals the possibility of Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate or related derivatives being explored for cardiovascular health applications.
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the specific mechanism of action for “Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is not available in my current knowledge base .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMLTZNVQGOQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate |
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